molecular formula C15H14Cl2N2O B2603939 2-amino-3,5-dichloro-N-(2,6-dimethylphenyl)benzamide CAS No. 866038-69-9

2-amino-3,5-dichloro-N-(2,6-dimethylphenyl)benzamide

Cat. No.: B2603939
CAS No.: 866038-69-9
M. Wt: 309.19
InChI Key: SPWSUKSDKCJIBE-UHFFFAOYSA-N
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Description

2-amino-3,5-dichloro-N-(2,6-dimethylphenyl)benzamide is a chemical compound with the molecular formula C15H14Cl2N2O. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes two chlorine atoms and a dimethylphenyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3,5-dichloro-N-(2,6-dimethylphenyl)benzamide typically involves multiple steps:

    Starting Material: The process begins with 3,5-dichlorobenzoic acid.

    Amidation: The 3,5-dichlorobenzoic acid is reacted with 2,6-dimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the corresponding amide.

    Reduction: The nitro group is reduced to an amino group using a reducing agent like iron powder and hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-amino-3,5-dichloro-N-(2,6-dimethylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction can convert nitro groups back to amino groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce nitrobenzamides.

Scientific Research Applications

2-amino-3,5-dichloro-N-(2,6-dimethylphenyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-chloro-N-(2,6-dimethylphenyl)benzamide
  • 3,5-dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

2-amino-3,5-dichloro-N-(2,6-dimethylphenyl)benzamide is unique due to its specific substitution pattern and the presence of both amino and dichloro groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

2-amino-3,5-dichloro-N-(2,6-dimethylphenyl)benzamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against different pathogens and cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H14Cl2N2O. The compound features two chlorine atoms and a dimethylphenyl group attached to a benzamide core. This unique structure contributes to its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits significant antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of inhibition.

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Notably, it has shown promising results against breast cancer cell lines such as MDA-MB-231. The following table summarizes the cytotoxic activity observed in recent studies:

Cell Line IC50 (µM) Comparison Drug IC50 of Comparison Drug (µM)
MDA-MB-2310.4Cisplatin31.5
SUIT-215Doxorubicin1.0
HT-29>50Paclitaxel20

The mechanism underlying the biological activity of this compound is believed to involve several pathways:

  • Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells by disrupting cell cycle progression.
  • Reactive Oxygen Species (ROS) Generation : Increased levels of ROS lead to oxidative stress and subsequent cell death.
  • Targeting Specific Enzymes : It may inhibit enzymes critical for cancer cell survival and proliferation.

Case Studies and Research Findings

Recent studies have provided insights into the efficacy of this compound:

  • Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MDA-MB-231 cells compared to control groups. Flow cytometry analysis indicated an increase in apoptotic cells after treatment.
  • Antimicrobial Testing : In another investigation, this compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. It exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL.

Properties

IUPAC Name

2-amino-3,5-dichloro-N-(2,6-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O/c1-8-4-3-5-9(2)14(8)19-15(20)11-6-10(16)7-12(17)13(11)18/h3-7H,18H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWSUKSDKCJIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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